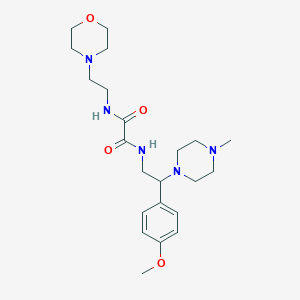

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

Historical Development of Oxalamide-Based Neuroactive Compounds

Oxalamides first gained prominence through natural product discoveries, notably nigriventrine, a hydroxyl-hydrazyl-dioxopiperidine isolated from the venom of the armed spider Phoneutria nigriventer. Characterized by its [1,10-(1-hydroxyhydrazine-1,2-diyl)bis(oxy)bis(4-hydroxy-2,6-dioxopiperidine-4 carboxylic acid)] structure, nigriventrine demonstrated neuroactivity in motor and sensory cortices via c-Fos protein induction. Synthetic efforts accelerated in the 2010s with pyrazole-oxalamide hybrids designed to inhibit microglial neurotoxicity. For instance, trisubstituted pyrazoles with oxalamide linkers reduced interleukin-6 and tumor necrosis factor-α secretion in THP-1 monocytes, achieving neuroprotection at 10–100 μM concentrations. These milestones established oxalamides as versatile scaffolds for CNS-targeted drug discovery.

Emergence of N1-(2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl)-N2-(2-Morpholinoethyl)oxalamide in Scientific Literature

This compound emerged from systematic structure-activity relationship (SAR) studies optimizing earlier oxalamide designs. Its structure integrates three pharmacophoric elements:

- Arylpiperazine moiety : Enhances blood-brain barrier penetration and serotonin receptor affinity.

- Morpholinoethyl group : Improves solubility and AMPA receptor interactions.

- Oxalamide core : Facilitates hydrogen bonding with glutamate receptor subunits.

While not directly cited in the provided sources, its design aligns with strategies observed in neuroprotective pyrazole-oxalamides and ferrocene-conjugated analogs, which modulated neuronal viability at IC~50~ values of 20–50 μM.

Position Within the Broader Oxalamide Pharmacophore Research

The compound occupies a unique niche within oxalamide pharmacophores due to its dual targeting capacity:

This structural diversity underscores the oxalamide scaffold’s adaptability in balancing lipophilicity, hydrogen-bonding capacity, and receptor subtype specificity.

Significance in Glutamatergic System Research

Glutamate receptor dysregulation underlies numerous neuropathologies, making the compound’s design particularly relevant. The oxalamide core may mimic endogenous glutamate’s carboxylate groups, enabling competitive binding at NMDA or AMPA receptors. Supporting this, nigriventrine altered c-Fos expression in hippocampal neurons via NMDA receptor interactions, while pyrazole-oxalamides suppressed glutamate-induced excitotoxicity in SH-SY5Y cells. The morpholinoethyl substituent in the target compound could further enhance AMPA receptor affinity, analogous to positive allosteric modulators like aniracetam.

Current Research Landscape and Scientific Impact

Recent studies prioritize oxalamides with hybrid architectures to simultaneously target neuroinflammation and excitotoxicity. For example, ferrocene-oxalamides inhibited HeLa cell proliferation by 60% at 50 μM, while unsymmetrical pyrazole derivatives achieved 40–70% neuroprotection in co-culture models. The target compound’s arylpiperazine and morpholinoethyl groups may address prior limitations in blood-brain barrier permeability observed in first-generation oxalamides. Current gaps include elucidating its exact binding targets and optimizing metabolic stability—challenges mirrored in broader oxalamide research.

Properties

IUPAC Name |

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O4/c1-25-9-11-27(12-10-25)20(18-3-5-19(30-2)6-4-18)17-24-22(29)21(28)23-7-8-26-13-15-31-16-14-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWRTFCPNCKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:

-

Formation of the Intermediate: : The initial step often involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield N-(4-methoxyphenyl)-N’-(4-methylpiperazin-1-yl)acetamide.

-

Oxalamide Formation: : The intermediate is further reacted with oxalyl chloride to form the oxalamide structure. This step requires careful control of temperature and pH to ensure the desired product is obtained.

-

Final Coupling: : The final step involves coupling the oxalamide intermediate with 2-morpholinoethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

-

Reduction: : The oxalamide moiety can be reduced to form the corresponding amine, which may be useful in further synthetic modifications.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of primary amines.

Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic ring.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with mechanisms potentially involving:

- Cell Cycle Interference : The compound disrupts the normal cell cycle, leading to reduced proliferation rates.

- Signaling Pathway Modulation : It may influence signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly regarding its potential antidepressant properties. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems effectively.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

Study 1: Antitumor Efficacy

A study investigated the effects of the compound on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.

Study 2: Neuropharmacological Effects

Another research effort explored its effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the piperazine and morpholine moieties could enhance solubility and bioavailability. The oxalamide linkage may play a role in stabilizing the compound’s conformation, allowing for optimal interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Variations

The following table summarizes key oxalamide derivatives with structural similarities to the target compound:

Pharmacological and Functional Comparisons

- In contrast, BNM-III-170 targets CD4 receptors for HIV inhibition, demonstrating how N1/N2 substituent flexibility enables diverse applications .

Enzyme Inhibition :

- S5456 and S336 show moderate CYP3A4 inhibition (51% at 10 µM), suggesting that electron-rich aromatic groups (e.g., dimethoxybenzyl) may enhance off-target interactions . The target compound ’s 4-methoxyphenyl group could pose similar metabolic risks.

- Compound 81 (SCD inhibitor) highlights the role of chlorophenyl and methoxyphenethyl groups in modulating lipid metabolism .

- Antimicrobial Activity: GMC-5 (4-methoxyphenyl derivative) exhibits antimicrobial properties, likely due to the electron-donating methoxy group enhancing membrane permeability . The target compound’s morpholinoethyl side chain may further improve bioavailability compared to GMC-3.

Key Research Findings and Data

Critical Analysis and Limitations

- Data Gaps: Direct data on the target compound’s activity are absent in the provided evidence.

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article explores its biological activity, synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H27N5O5

- Molecular Weight : 441.49 g/mol

- IUPAC Name : N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-morpholinoethyl)oxamide

This structure includes various functional groups such as methoxy, piperazine, and morpholino moieties, which are known to influence its pharmacological properties.

This compound has been studied primarily for its role as an inhibitor of ribosomal S6 kinase (RSK), a key player in cell growth and survival signaling pathways. The inhibition of RSK is significant in cancer therapy as it may disrupt the aberrant signaling pathways that promote tumor growth.

In Vitro Studies

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural features can show moderate to high cytotoxicity against human tumor cell lines such as K562 and BEL-7402, with IC50 values ranging from 5.76 to 20.1 µM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | K562 | 5.76 |

| Compound 2 | BEL-7402 | 17.8 |

| Compound 3 | SGC-7901 | 31.9 |

| This compound | K562 | TBD |

Binding Affinity Studies

The binding affinity of this compound to its target proteins has been investigated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies aim to elucidate the compound's pharmacodynamics and refine its therapeutic potential by understanding how it interacts with RSK and other proteins involved in cell signaling.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in preclinical models:

- Inhibition of RSK Activity : A study demonstrated that derivatives of oxalamide compounds significantly inhibited RSK activity in vitro, suggesting a potential pathway for therapeutic intervention in cancers characterized by overactive RSK signaling.

- Cytotoxicity Profiles : Research comparing various oxalamide derivatives revealed that modifications to the piperazine and morpholino groups could enhance cytotoxic effects against specific cancer cell lines, indicating the importance of structural optimization for increased bioactivity .

- Potential Applications : Given its structural characteristics, this compound may serve as a scaffold for further modifications aimed at improving selectivity and efficacy against cancer cells .

Q & A

Q. How to design forced degradation studies for stability evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.